2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide
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Overview
Description
2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide is a complex organic compound that features a variety of functional groups, including a thiadiazole ring, a cyano group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution or other suitable methods.
- Coupling of the indene moiety with the thiadiazole ring.
- Sulfamoylation to introduce the sulfamoyl group.
- Final acylation to attach the N,N-dimethylacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as a drug candidate or lead compound in pharmaceutical research.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiadiazole derivatives, cyano-substituted molecules, or sulfamoyl-containing compounds. Examples include:
- 5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazole
- N,N-dimethylacetamide derivatives
- Sulfamoyl-substituted indenes
Uniqueness
The uniqueness of 2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H27N5O4S2 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C25H27N5O4S2/c1-15(2)34-22-11-8-16(12-17(22)13-26)24-27-28-25(35-24)20-7-5-6-19-18(20)9-10-21(19)29-36(32,33)14-23(31)30(3)4/h5-8,11-12,15,21,29H,9-10,14H2,1-4H3/t21-/m0/s1 |
InChI Key |
LBVMDDWIJRAABB-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)C3=C4CC[C@@H](C4=CC=C3)NS(=O)(=O)CC(=O)N(C)C)C#N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)C3=C4CCC(C4=CC=C3)NS(=O)(=O)CC(=O)N(C)C)C#N |
Origin of Product |
United States |
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